1-methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine

Description

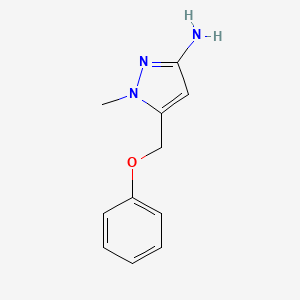

1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. Key structural features include:

- 1-Methyl group: Positioned at the pyrazole ring’s 1st nitrogen, enhancing steric and electronic effects.

- Amino group: At position 3, enabling hydrogen bonding and reactivity in medicinal or agrochemical applications .

Properties

IUPAC Name |

1-methyl-5-(phenoxymethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-9(7-11(12)13-14)8-15-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRKYMNBYGUBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is known for its tolerance to various functional groups and sterically hindered substrates, resulting in high yields of the desired pyrazole derivatives.

Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Alkylation and Amide Coupling

A common strategy involves alkylation of pyrazole precursors followed by amide formation. For example, alkylation of pyrazole 24 with benzyl bromide, followed by nitro group reduction with NaBH₄/NiCl₂ to generate an amine, and subsequent amide coupling with esters or carboxylic acids, yields derivatives like 1–9 . A similar approach applies to methyl esters 26b–d , which are converted to primary amides via methanolic ammonia treatment .

| Reaction Step | Reagents/Conditions | Product |

|---|---|---|

| Alkylation of pyrazole 24 | Benzyl bromide, NaH, DMF | Alkylated pyrazole |

| Reduction of nitro group | NaBH₄, NiCl₂ | Aminopyrazole 25a |

| Amide coupling | HBTU-mediated conditions | 1–9 (amides) |

Reductive Alkylation

In another approach, reductive alkylation with methylhydrazine and formaldehyde generates substituted pyrazoles. For instance, treatment of 30 with hydrazine hydrate and subsequent alkylation with 4-(quinolin-2-yl)benzaldehyde yields compounds like 32 . This method is versatile for introducing substituents at the 3-position.

| Reaction Step | Reagents/Conditions | Product |

|---|---|---|

| Reductive alkylation | Methylhydrazine, formaldehyde | 32 (substituted pyrazole) |

Oxidative Cyclization

Pyrazole synthesis can also involve oxidative cyclization of hydrazones. For example, tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization using molecular oxygen provides polyfunctional pyrazoles . This method is efficient for introducing substituents at the 3- and 5-positions.

Tautomerism and Stability

The compound exhibits tautomerism between the 3- and 5-amino forms due to the amine’s electron-donating properties. In solution, rapid interconversion occurs, but the 3-tautomer is generally more stable when electron-donating groups are present at the 3-position . This tautomerism influences reactivity in condensation reactions.

Metabolic Stability

Modifications to the pyrazole ring, such as introducing electron-withdrawing groups or altering substituents, enhance metabolic stability. For example, replacing the phenoxymethyl group with oxymethyl phenyl units improves stability in liver microsomes .

Antimicrobial and Anticancer Activity

Pyrazole derivatives with amino substitutions often exhibit antimicrobial and anticancer properties. For instance, N -(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides show submicromolar antiproliferative activity and modulate autophagy by disrupting mTORC1 activity .

PDE10A Inhibition

In PDE10A inhibitor studies, pyrazole derivatives like 14 demonstrate improved metabolic stability and in vivo efficacy. The quinoline ring in these derivatives interacts with the enzyme’s selectivity pocket, enhancing selectivity against other phosphodiesterases .

Key Research Findings

-

Synthesis Versatility : Multiple synthetic routes enable functionalization at the 3- and 5-positions, including alkylation, reductive amination, and oxidative cyclization .

-

Tautomerism : The 3-tautomer is favored in the presence of electron-donating groups, influencing reactivity in heterocyclic synthesis .

-

Metabolic Optimization : Structural modifications (e.g., oxymethyl phenyl substitutions) enhance stability in liver microsomes .

-

Biological Activity : Derivatives show promise as anticancer agents and PDE10A inhibitors, with activity linked to autophagy modulation and enzyme selectivity .

This compound’s chemical reactivity and biological potential underscore its value in drug discovery. Further studies on structure–activity relationships and metabolic optimization are essential for advancing its therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promising biological activities, including:

- Antimicrobial Activity : Studies have indicated that pyrazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Properties : The compound may act as an inhibitor of cyclooxygenases, which are crucial in inflammatory processes. This suggests its utility in treating conditions like arthritis .

- Anticancer Potential : Research indicates that 1-methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine could inhibit specific protein targets involved in cancer progression, offering a pathway for new cancer therapies .

Biological Studies

The biological activities of this compound are often explored through molecular docking studies to predict its interactions with various enzymes and receptors. For example:

- Enzyme Inhibition : The compound may serve as an inhibitor for protein tyrosine phosphatases, which play a role in cell signaling and cancer progression .

- Receptor Modulation : It has been studied for its potential effects on G protein-coupled receptors (GPCRs), which are important targets in drug development for central nervous system disorders.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in:

- Agrochemicals : Its derivatives are explored for use in pesticides and herbicides due to their biological activity against pests .

- Dyes and Pigments : The compound's chemical properties allow it to be used in the synthesis of various dyes and pigments used in industrial applications .

Case Studies

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 1-methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-3-amine derivatives share a common scaffold but differ in substituents, leading to variations in physicochemical properties, synthesis routes, and applications. Below is a detailed comparison:

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

- Substituents : Trifluoromethyl (CF₃) at position 5.

- Molecular Formula : C₅H₇F₃N₃.

- Properties: Solid at room temperature; moderate solubility in polar solvents due to the amino group. CF₃ enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

- Synthesis: Prepared via condensation of methylhydrazine sulfate with trifluoromethylated enones, yielding 38% product .

1-Methyl-5-(prop-1-en-2-yl)-1H-pyrazol-3-amine

- Substituents : Prop-1-en-2-yl (allyl) at position 5.

- Molecular Formula : C₇H₁₁N₃.

- Properties :

1-Ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine

- Substituents : Ethyl group at position 1 (vs. methyl in the target compound).

- Molecular Formula : C₁₂H₁₅N₃O.

- Properties: Molecular weight: 217.27 g/mol.

1-Methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine

- Substituents : Pyridin-3-yl group at position 5.

- Molecular Formula : C₉H₁₀N₄.

- Synthesized in 15.35% yield, with NMR data confirming regioselectivity .

1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

- Substituents : Chlorothiophene-linked methyl group at position 1.

- Molecular Formula : C₉H₁₀ClN₃S.

Table 1. Comparative Overview of Pyrazol-3-amine Derivatives

Key Research Findings

Biological Activity

1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects, drawing from diverse studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with a phenoxymethyl substituent, which is crucial for its biological activity.

The biological activity of this compound has been primarily investigated in relation to its interactions with various molecular targets, particularly in the context of receptor modulation and enzyme inhibition.

- Receptor Modulation : Studies have indicated that compounds with similar pyrazole structures can act as selective modulators of various receptors, including the metabotropic glutamate receptor (mGluR) and peroxisome proliferator-activated receptor gamma (PPARγ) . The binding affinity and selectivity profiles are critical for determining their therapeutic potential.

- Enzyme Inhibition : The compound has shown promise as a phosphodiesterase (PDE) inhibitor, which is relevant in the treatment of disorders like schizophrenia and depression . PDE inhibitors can enhance cyclic nucleotide signaling pathways, leading to various physiological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Substitution Reactions : Introducing the phenoxymethyl group through electrophilic aromatic substitution or nucleophilic attack on activated phenolic substrates.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related pyrazole derivatives, providing insights into the activity of this compound:

These findings suggest that modifications to the pyrazole core can lead to significant variations in biological activity, highlighting the importance of structural optimization in drug design.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Key aspects include:

- Absorption : The compound's solubility and permeability are crucial for oral bioavailability.

- Metabolism : Studies on related compounds indicate potential metabolic pathways involving liver enzymes.

- Toxicity : Preliminary toxicity assessments reveal that similar compounds may cause skin irritation or acute toxicity upon ingestion .

Q & A

Q. What are the established synthetic routes for 1-methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine?

The compound is typically synthesized via a multi-step approach involving:

- Cyclization : Reaction of monomethylhydrazine with ethyl acetoacetate to form the pyrazole core.

- Formylation/Oxidation : Introduction of functional groups at the 5-position.

- Phenoxymethylation : Substitution with phenoxymethyl groups via nucleophilic reactions or coupling agents. Key intermediates like 5-chloro-3-methyl-1-substituted pyrazole derivatives are often generated, followed by thiourea or acyl chloride reactions to install the phenoxymethyl moiety .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns and amine proton environments (e.g., singlet at δ 3.7–3.8 ppm for N-methyl groups) .

- IR Spectroscopy : Bands at ~3448 cm (N-H stretch) and ~1600 cm (C=N/C=C vibrations) validate the pyrazole-amine structure .

- Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns .

Q. How is the purity of this compound assessed during synthesis?

- Column Chromatography : Silica gel with 20% EtOAc/hexanes is commonly used for purification .

- HPLC/GC : Quantify purity (≥95%) and detect side products like unreacted intermediates .

Advanced Research Questions

Q. What strategies optimize low-yield reactions in its synthesis?

- Catalyst Screening : Use of CuCl·2HO or EtN improves coupling efficiency in phenoxymethylation steps .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates for SNAr substitutions .

- Temperature Control : Heating at 85–100°C for 12–48 hours ensures complete cyclization .

Q. How can computational methods aid in predicting its reactivity?

- DFT Calculations : Model electron density distribution to identify nucleophilic/electrophilic sites on the pyrazole ring .

- Molecular Docking : Predict binding affinities for biological targets (e.g., NLRP3 inflammasome) by simulating interactions with the phenoxymethyl group .

Q. What are the challenges in resolving crystal structures of its derivatives?

- Twinned Crystals : Use SHELXL for refinement against high-resolution data to manage twinning .

- Hydrogen Bonding : The amine group forms strong H-bonds, complicating unit cell packing; low-temperature XRD improves resolution .

Q. How do structural modifications impact its biological activity?

- Substitution at N1 : Methyl groups enhance metabolic stability compared to ethyl or phenyl substitutions .

- Phenoxymethyl vs. Trifluoromethyl : Phenoxymethyl improves solubility but may reduce affinity for hydrophobic binding pockets .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic routes?

Discrepancies (e.g., 38% vs. 91% yields) arise from:

- Purification Methods : Column chromatography efficiency varies with silica gel activity .

- Side Reactions : Competing pathways (e.g., over-oxidation) in formylation steps reduce yields .

- Catalyst Loading : Suboptimal CuCl concentrations in sulfonylation steps lead to incomplete conversions .

Biological Evaluation

Q. What assays are used to assess its pharmacological potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.